molecular formula C17H11ClO5 B5522106 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one

Cat. No.: B5522106
M. Wt: 330.7 g/mol
InChI Key: OMQRYOQXLBLIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one is a useful research compound. Its molecular formula is C17H11ClO5 and its molecular weight is 330.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.0295011 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Procedures and Pharmacological Importance

6$H$-Benzo[$c$]chromen-6-ones, closely related to 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one, are core structures in secondary metabolites with significant pharmacological relevance. Due to limited natural production, synthetic procedures for these compounds have been explored, involving Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and more, aiming at efficient and straightforward methods suitable for pharmacological applications (Mazimba, 2016).

Anticancer Drug Development

A detailed review of synthesized compounds for potential anticancer drugs highlights structures similar to this compound. Among numerous compounds, those classified as 3-styrylchromones and 3-styryl-2H-chromenes showed high tumor specificity and reduced keratinocyte toxicity, indicating a promising pathway for developing new anticancer medications with fewer side effects (Sugita et al., 2017).

Environmental Impacts and Treatment

The occurrence, fate, and behavior of compounds with similar structures in aquatic environments have been reviewed, focusing on their biodegradability, ubiquity in surface water and sediments, and potential as weak endocrine disrupter chemicals. These insights are crucial for understanding the environmental impact of such compounds and developing sustainable management strategies (Haman et al., 2015).

Role as Corrosion Inhibitors

Research into quinoline derivatives, closely related to the compound , has demonstrated their effectiveness as anticorrosive materials due to their ability to form stable chelating complexes with surface metallic atoms. This property suggests potential industrial applications in protecting metals from corrosion, highlighting the versatility of these compounds beyond biological effects (Verma et al., 2020).

Properties

IUPAC Name

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO5/c18-13-7-16-15(21-9-22-16)5-11(13)8-20-12-3-1-10-2-4-17(19)23-14(10)6-12/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQRYOQXLBLIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)COC3=CC4=C(C=C3)C=CC(=O)O4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.